molecular formula C30H38O11 B1210131 Isotoosendanin CAS No. 97871-44-8

Isotoosendanin

Cat. No. B1210131
CAS RN: 97871-44-8
M. Wt: 574.6 g/mol
InChI Key: GEHGAWHOBGXBGC-MIUHORAWSA-N
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Description

Isotoosendanin is a limonoid, a class of highly oxygenated compounds, that can be isolated from Melia toosendan fruit . It displays significant anti-inflammatory and analgesic activities .


Molecular Structure Analysis

The molecular formula of Isotoosendanin is C30H38O11 . Its molecular weight is 574.62 . The chemical structure of Isotoosendanin was confirmed by 1H-NMR and 13C-NMR spectral data .


Physical And Chemical Properties Analysis

Isotoosendanin is a solid substance with a white to off-white color . It has a molecular weight of 574.62 and a molecular formula of C30H38O11 . It is soluble in DMSO .

Scientific Research Applications

Anti-Cancer Properties

Isotoosendanin has shown significant anti-cancer effects in various cancer models . For instance, it has been found to sensitize triple-negative breast cancer (TNBC) to chemotherapy . It inhibits late-stage autophagy in TNBC cells, which is achieved by elevating lysosome pH rather than blocking the fusion of autophagosomes and lysosomes . This inhibition of autophagy can help overcome drug resistance, making it a potential therapeutic strategy for TNBC in combination with chemotherapy drugs .

Inhibition of Autophagy

Isotoosendanin acts as a late-stage autophagy inhibitor . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. By inhibiting this process, Isotoosendanin can potentially influence various disease states, including cancer and neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of Isotoosendanin have been studied using liquid chromatography-tandem mass spectrometry . This research helps understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which is crucial for determining its therapeutic potential .

Anti-Inflammatory Effects

Isotoosendanin has demonstrated significant anti-inflammatory effects . This property could make it useful in the treatment of various inflammatory diseases.

Cytotoxicity

Research has shown that Isotoosendanin exhibits cytotoxicity against several types of human cancer cells . This cytotoxic effect could be harnessed for the development of new cancer therapies.

Use in Traditional Chinese Medicine

Isotoosendanin is a triterpenoid extracted from the medicinal herb Melia toosendan Sieb. et Zucc, which has been widely used in traditional Chinese medicine . This suggests potential applications in the field of integrative medicine.

Mechanism of Action

properties

IUPAC Name

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHGAWHOBGXBGC-MIUHORAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913606
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochuanliansu

CAS RN

97871-44-8
Record name Isochuanliansu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known mechanisms of action of isotoosendanin against cancer cells?

A1: Research suggests that isotoosendanin exhibits anti-cancer activity through multiple mechanisms. In triple-negative breast cancer cells, isotoosendanin has been shown to induce necrosis, apoptosis, and autophagy []. Further studies have revealed its ability to inhibit TGF-β-induced epithelial-mesenchymal transition by directly targeting TGFβR1, thereby suppressing tumor growth [].

Q2: Has isotoosendanin been identified in Melia toosendan before? What is its chemical structure?

A2: While isotoosendanin has been a subject of recent studies, a novel compound, Δ5,6-isotoosendanin, was isolated from the chloroform layer of Melia toosendan Fructus []. This finding suggests structural similarities between the two compounds and warrants further investigation into their relationship and individual properties. The exact structural characterization of isotoosendanin, including its molecular formula, weight, and spectroscopic data, requires further investigation and reporting in scientific literature.

Q3: What analytical techniques are employed to study isotoosendanin?

A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying isotoosendanin in rat plasma []. This method utilizes a triple quadrupole mass spectrometer with positive ion mode atmospheric pressure chemical ionization. This technique allows for accurate determination of pharmacokinetic parameters, crucial for understanding the compound's behavior within a living organism.

Q4: What are the implications of the developed LC-MS/MS method for future isotoosendanin research?

A4: The successful development and validation of the LC-MS/MS method [] offer a valuable tool for future pharmacokinetic studies of isotoosendanin. This method allows researchers to accurately measure the absorption, distribution, metabolism, and excretion of isotoosendanin in preclinical models, providing essential data for understanding its efficacy and safety profile.

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